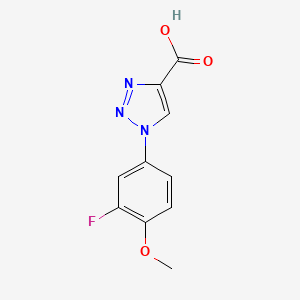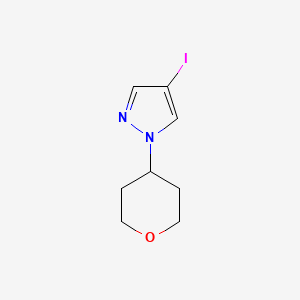
2,2-dimethylpent-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethylpent-4-ynal is an organic compound . It is related to 2,2-dimethylpent-4-yn-1-amine hydrochloride, which has a molecular weight of 147.65 . Another related compound is 2,2-Dimethyl-4-pentenal, which is stabilized and has a molecular weight of 112.17 .
Synthesis Analysis
A multistep batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification . After a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis
The molecular structure of 2,2-dimethylpent-4-ynal can be analyzed using its InChI code . The InChI code for 2,2-dimethylpent-4-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . For 2,2-Dimethyl-4-pentenal, the InChI Key is DXSDIWHOOOBQTJ-UHFFFAOYSA-N .Safety and Hazards
The safety data sheet for 2,2-Dimethyl-4-pentenal indicates that it is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethylpent-4-ynal can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methylbut-3-en-2-ol", "acetylene", "sodium hydroxide", "sodium sulfate", "sulfuric acid", "sodium borohydride", "acetic acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "anhydrous magnesium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-methylbut-3-en-2-ol to 2-methylbut-3-en-2-al using sulfuric acid as a catalyst", "Step 2: Addition of acetylene to 2-methylbut-3-en-2-al in the presence of sodium hydroxide to form 2,2-dimethyl-3-butyn-2-ol", "Step 3: Dehydration of 2,2-dimethyl-3-butyn-2-ol using sulfuric acid as a catalyst to form 2,2-dimethyl-3-buten-2-ol", "Step 4: Reduction of 2,2-dimethyl-3-buten-2-ol using sodium borohydride in acetic acid to form 2,2-dimethyl-3-buten-2-ol", "Step 5: Oxidation of 2,2-dimethyl-3-buten-2-ol using sodium chlorite in the presence of acetic acid to form 2,2-dimethylpent-4-ynal", "Step 6: Purification of the product using dichloromethane and ethanol, followed by drying with anhydrous magnesium sulfate and sodium bicarbonate" ] } | |
Numéro CAS |
23151-06-6 |
Nom du produit |
2,2-dimethylpent-4-ynal |
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




